molecular formula C14H15ClO3 B1323817 trans-2-[2-(4-Chlorophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid CAS No. 733740-64-2

trans-2-[2-(4-Chlorophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid

Cat. No. B1323817
M. Wt: 266.72 g/mol
InChI Key: PTJOJOHYZIMAGW-CMPLNLGQSA-N
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Description

“trans-2-[2-(4-Chlorophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid” is a chiral compound . It has a CAS Number of 733740-64-2, a molecular weight of 266.72, and its IUPAC name is (1R,2S)-2- (2- (4-chlorophenyl)-2-oxoethyl)cyclopentane-1-carboxylic acid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C14H15ClO3/c15-11-6-4-9 (5-7-11)13 (16)8-10-2-1-3-12 (10)14 (17)18/h4-7,10,12H,1-3,8H2, (H,17,18)/t10-,12+/m0/s1 . This code provides a detailed description of the molecule’s structure, including its stereochemistry.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 266.72 . Other physical and chemical properties such as melting point, boiling point, and density were not found in the available resources .

Scientific Research Applications

Synthesis and Structural Characterization

  • Regioselective and Enantioselective Synthesis : The compound demonstrates potential in the synthesis of cyclic arylguanidine and urea derivatives, as seen in cycloaddition reactions of 2-vinylpyrrolidines with carbodiimides, achieving high stereoselectivity and yielding trans cyclic guanidine products (Zhou & Alper, 2004).

  • Potential Bio-isostere of Carboxylic Acid : The cyclopentane-1,2-dione unit, closely related to the subject compound, has been evaluated as a potential surrogate for the carboxylic acid functional group in drug design, particularly in thromboxane A2 prostanoid receptor antagonists (Ballatore et al., 2014).

  • Palladium-catalyzed Reactions : Its structural analog, cis,cis,cis-1,2,3,4-Tetrakis(diphenylphosphinomethyl)cyclopentane, is used in palladium-catalyzed cross-coupling reactions, demonstrating a significant influence of the ligand nature in these processes (Feuerstein et al., 2001).

Chemical Analysis and Reaction Mechanisms

  • Conformational Analysis : 1-Amino-2-phenylcyclopentane-1-carboxylic acid, a structurally similar compound, has been studied using DFT calculations to understand its intrinsic conformational preferences, providing insights into the behavior of cyclopentane ring-containing molecules (Casanovas et al., 2008).

  • Cis-Trans Isomerization : The compound's related cycloalkanecarboxylic acids undergo cis-trans isomerization under basic conditions, a reaction crucial in various synthetic pathways (Gyarmati et al., 2006).

Applications in Organic Synthesis

  • Synthesis of Stereosiomers : Techniques for the stereoselective synthesis of cyclopentane-1-carboxylate stereoisomers have been developed, highlighting the versatility of cyclopentane derivatives in creating complex organic structures (Urones et al., 2004).

  • Catalytic Efficiency in Organic Reactions : The structural analogues of the subject compound show efficiency in catalytic processes, such as coupling of heteroaryl bromides with arylboronic acids, demonstrating the utility of cyclopentane derivatives in facilitating organic reactions (Feuerstein et al., 2001).

properties

IUPAC Name

(1R,2S)-2-[2-(4-chlorophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClO3/c15-11-6-4-9(5-7-11)13(16)8-10-2-1-3-12(10)14(17)18/h4-7,10,12H,1-3,8H2,(H,17,18)/t10-,12+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTJOJOHYZIMAGW-CMPLNLGQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)C(=O)O)CC(=O)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]([C@@H](C1)C(=O)O)CC(=O)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

trans-2-[2-(4-Chlorophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid

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